![molecular formula C17H26O5 B14359246 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane CAS No. 92818-18-3](/img/structure/B14359246.png)
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane is a complex organic compound that features a benzyloxy group attached to a tetraoxacyclotridecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane typically involves the reaction of a benzyloxy group with a tetraoxacyclotridecane precursor. One common method is the nucleophilic substitution reaction where a benzyloxy halide reacts with a tetraoxacyclotridecane under basic conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like sodium hydride or potassium carbonate is used to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to form a benzylic alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylic alcohols.
Substitution: Various substituted tetraoxacyclotridecanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tetraoxacyclotridecane ring provides a stable scaffold that can modulate the compound’s overall properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-[(Methoxy)methyl]-1,4,7,10-tetraoxacyclotridecane: Similar structure but with a methoxy group instead of a benzyloxy group.
12-[(Ethoxy)methyl]-1,4,7,10-tetraoxacyclotridecane: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or interactions are desired .
Eigenschaften
CAS-Nummer |
92818-18-3 |
|---|---|
Molekularformel |
C17H26O5 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
12-(phenylmethoxymethyl)-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C17H26O5/c1-2-4-16(5-3-1)12-22-15-17-13-20-10-8-18-6-7-19-9-11-21-14-17/h1-5,17H,6-15H2 |
InChI-Schlüssel |
LHVRRAXSNUMJMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCC(COCCO1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)

![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
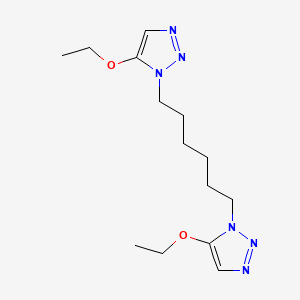
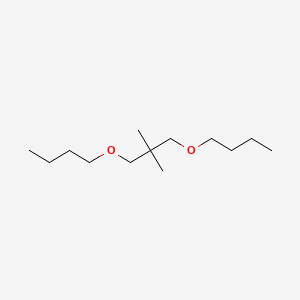
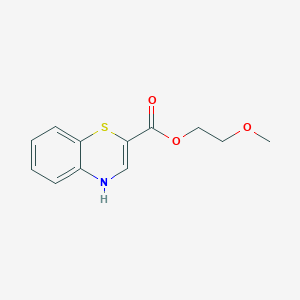
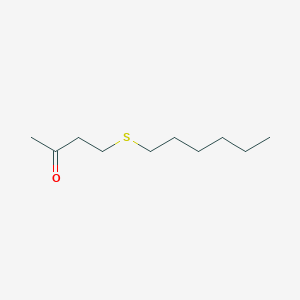



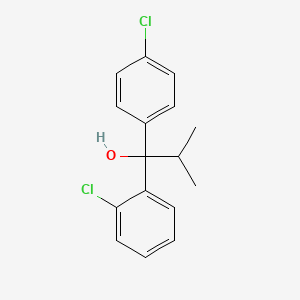
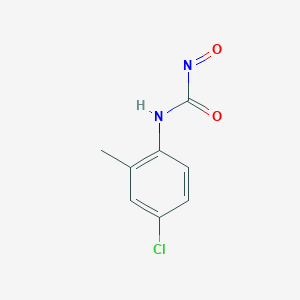
![{[Fluoro(dimethyl)germyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14359263.png)
![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)
